molecular formula C13H11F3N4O2 B2512818 N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415630-43-0

N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2512818
CAS No.: 2415630-43-0
M. Wt: 312.252
InChI Key: BGRSRRMZDRBJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxypyridine moiety and a trifluoromethyl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methoxypyridin-3-yl)pyrimidine-4-carboxamide: Lacks the trifluoromethyl group.

    2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the methoxypyridine moiety.

    N-(6-Hydroxy-pyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the combination of its methoxypyridine moiety and trifluoromethyl group, which imparts specific chemical properties and potential biological activities that are distinct from similar compounds .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c1-7-18-9(5-10(19-7)13(14,15)16)12(21)20-8-3-4-11(22-2)17-6-8/h3-6H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRSRRMZDRBJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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